molecular formula C22H22O5 B4758523 {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B4758523
M. Wt: 366.4 g/mol
InChI Key: QMMVVHBPGVDCQA-UHFFFAOYSA-N
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Description

{7-[(3,5-Dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a high-purity, synthetically derived chromen derivative provided as a solid for research applications. Chromens and coumarins are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. These related compounds are known to interact with various cellular targets, and their synthetic analogues have been evaluated for potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The specific structural features of this compound—including the 2-oxo-2H-chromen-3-yl core and the acetic acid side chain—are common motifs in bioactive molecules and are frequently investigated as precursors for the development of novel therapeutic agents . Furthermore, closely related coumarin-acetic acid structures have been utilized as advanced tools in chemical biology, such as in the development of fluorescent probes for metalloproteomic studies to identify metal-binding proteins in live cells . This compound is intended for research use only and is not for diagnostic or therapeutic use. Researchers can leverage this chemical as a key intermediate in organic synthesis or as a candidate for screening in various biological assays to further explore the structure-activity relationships of chromen-based molecules.

Properties

IUPAC Name

2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-12-7-13(2)9-16(8-12)11-26-19-6-5-17-14(3)18(10-20(23)24)22(25)27-21(17)15(19)4/h5-9H,10-11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMVVHBPGVDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate diketone under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Group: The chromen-2-one core is then subjected to an alkylation reaction using 3,5-dimethylbenzyl bromide in the presence of a strong base like potassium carbonate.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the intermediate product with acetic anhydride or acetyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: Preliminary studies indicate that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully elucidate its therapeutic potential.

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood. it is hypothesized that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core may play a crucial role in binding to these targets, while the acetic acid moiety could facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Substituents at Position 7 Position 3 Group Key Synthesis Steps Yield/Recrystallization Efficiency
Target Compound 3,5-Dimethylbenzyloxy Acetic acid Ester hydrolysis (e.g., NaOH, reflux) Not reported in evidence
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2H-chromen-3-yl)acetic Acid (4ba) 3-Bromobenzyloxy Acetic acid Methyl ester hydrolysis with NaOH 68% after recrystallization
2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic Acid Ethoxy Acetic acid Not detailed in evidence Data not available
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic Acid Ethylamino Carboxylic acid Condensation with Meldrum’s acid Crystallized from AcOEt-hexane

Key Observations :

  • Substituent Flexibility: The 7-position tolerates diverse groups (e.g., bromobenzyloxy, ethoxy, ethylamino), influencing synthetic routes. Hydrolysis of methyl esters (as in 4ba) is a common step for introducing acetic acid groups .
  • Yield Efficiency : The brominated analog (4ba) achieves 68% yield, suggesting that electron-withdrawing groups (e.g., Br) may stabilize intermediates during synthesis.

Physicochemical Properties

  • Solubility : The acetic acid moiety improves aqueous solubility relative to ester or ether derivatives. For example, the ethoxy analog () may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–4.5) enables pH-dependent ionization, critical for bioavailability and target binding .

Crystallographic and Computational Insights

  • Crystallography : SHELX programs () are widely used for refining coumarin derivatives. The methyl groups at positions 4 and 8 likely contribute to stable crystal packing by reducing torsional strain.
  • Computational Modeling : JChem-calculated pKa values () aid in predicting ionization states under physiological conditions, critical for drug design.

Biological Activity

{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic compound belonging to the coumarin class, characterized by its chromenone structure and a unique acetic acid moiety. This compound exhibits a variety of biological activities due to its complex structural features, which enhance its interaction with biological targets.

  • Molecular Formula : C22H22O5
  • Molecular Weight : 366.4 g/mol
  • Structural Features :
    • Chromenone core
    • Dimethylbenzyl ether group
    • Acetic acid side chain

The presence of the dimethylbenzyl group is believed to enhance lipophilicity, which may influence the pharmacokinetics of the compound and its ability to penetrate biological membranes .

Biological Activities

Research indicates that coumarin derivatives, including this compound, may exhibit various pharmacological effects:

  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating the activity of pro-inflammatory enzymes.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Antimicrobial Activity : Some studies have shown that coumarin derivatives possess antimicrobial properties against various pathogens .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of target enzymes, leading to reduced activity and subsequent biological effects.
  • Cell Signaling Modulation : Altering signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX enzymes
AnticancerCytotoxicity in cancer cell lines
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against breast cancer (MCF7) and leukemia (CCRF-CEM) cells with IC50 values indicating effective growth inhibition. The proposed mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting that this compound may act through NF-kB pathway inhibition .

Chemical Reactions Analysis

Oxidation Reactions

The chromen-2-one ring and the acetic acid moiety are susceptible to oxidation under specific conditions:

Reaction Type Reagents/Conditions Products Key Observations
Chromen-2-one ring oxidationKMnO₄ (acidic conditions)Formation of quinone derivatives via hydroxylation at C-4 or C-8 positions.Reaction selectivity depends on steric effects from methyl groups at C-4 and C-8.
Side-chain oxidationCrO₃/H₂SO₄Decarboxylation to yield a ketone (4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetone.Occurs under harsh acidic conditions; acetic acid group is fully oxidized.

Reduction Reactions

Reductive transformations primarily target the chromen-2-one lactone or the benzyl ether:

Reaction Type Reagents/Conditions Products Key Observations
Lactone reductionLiAlH₄ in anhydrous THFConversion to diol (chromen-3,4-diol derivative).Requires strict anhydrous conditions; over-reduction may degrade the chromen core.
Benzyl ether cleavageH₂/Pd-C in ethanolRemoval of the 3,5-dimethylbenzyl group to yield 7-hydroxy-chromen-2-one .Catalytic hydrogenation preserves the acetic acid side chain.

Substitution Reactions

The benzyl ether and methyl groups participate in nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Products Key Observations
O-Benzyl substitutionBBr₃ (Lewis acid) in CH₂Cl₂Replacement of the benzyl ether with a hydroxyl group .Demethylation at the 3,5-dimethylbenzyl position occurs selectively.
Electrophilic aromatic substitutionHNO₃/H₂SO₄Nitration at the chromen-2-one C-6 position .Steric hindrance from methyl groups limits reactivity at C-4 and C-8.

Esterification and Amidation

The acetic acid side chain undergoes typical carboxylic acid reactions:

Reaction Type Reagents/Conditions Products Key Observations
Methyl ester formationCH₃I/K₂CO₃ in DMFMethyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate.Esterification improves lipid solubility for biological assays.
Amide couplingEDC/HOBt with primary aminesSubstituted acetamide derivatives .Yields depend on amine nucleophilicity; side reactions with the chromen core occur.

Thermal and Photochemical Reactions

The chromen-2-one system exhibits unique behavior under light or heat:

Reaction Type Reagents/Conditions Products Key Observations
PhotodimerizationUV light (λ = 300–350 nm)[2+2] Cycloaddition products between chromen-2-one cores .Regioselectivity influenced by substituent positions.
Thermal decarboxylationHeating >200°CLoss of CO₂ to form 4,8-dimethyl-2-oxo-2H-chromen-3-ylmethane.Competing decomposition pathways observed under prolonged heating.

Mechanistic Insights

  • Oxidation : The chromen-2-one ring undergoes radical-mediated oxidation, with intermediates detected via ESR spectroscopy .

  • Substitution : DFT calculations suggest that the benzyl ether’s electron-rich aromatic ring directs electrophilic attacks to para positions relative to methyl groups .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurityReference
Core FormationH₂SO₄, MeOH, 0°C → RT, 24h86%>95%
O-Alkylation3,5-DMBr, K₂CO₃, acetone, reflux96%>95%
HydrolysisNaOH, MeOH/H₂O, RT57–99%>95%

Q. Table 2: NMR Reference Data

Proton/Carbonδ (ppm)MultiplicityAssignment
3,5-DMBz CH₃2.21–2.39sAromatic methyl
Coumarin C=O170.9sLactone carbonyl
Acetic Acid CH₂3.74sMethylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

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